![molecular formula C11H12N2O3S B4695362 4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide](/img/structure/B4695362.png)
4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide
Overview
Description
4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or by interacting with specific receptors in the body.
Biochemical and physiological effects:
4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have antiviral and antimicrobial activities. This compound has also been reported to have potential neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide in lab experiments is its potential to inhibit the growth of cancer cells and to have antiviral and antimicrobial activities. However, one of the limitations of using this compound is its potential toxicity and side effects.
Future Directions
There are several future directions for the research on 4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide. One of the future directions is to explore the potential use of this compound as a fluorescent probe for the detection of metal ions in biological systems. Another future direction is to investigate the mechanism of action of this compound in more detail. Additionally, further research is needed to evaluate the potential toxicity and side effects of this compound and to develop safer and more effective derivatives of this compound for use in various applications.
In conclusion, 4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide is a chemical compound that has potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to explore the potential applications of this compound and to develop safer and more effective derivatives of this compound.
Scientific Research Applications
4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide has been extensively studied for its potential applications in various fields. One of the major applications of this compound is in the field of medicinal chemistry. It has been reported to have potential anticancer, antiviral, and antimicrobial activities. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
properties
IUPAC Name |
4,8-dimethyl-2-oxo-1H-quinoline-6-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-6-4-10(14)13-11-7(2)3-8(5-9(6)11)17(12,15)16/h3-5H,1-2H3,(H,13,14)(H2,12,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MATZKALCZJYGJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C=C2C)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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